Navigating the Chemical Landscape of 6-Nitro-triazolo[1,5-a]pyridin-2-amine: A Technical Guide for Researchers
Navigating the Chemical Landscape of 6-Nitro-triazolo[1,5-a]pyridin-2-amine: A Technical Guide for Researchers
For the attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: Charting a Course Through a Data-Limited Frontier
As scientists and researchers, we often venture into territories where the maps are incomplete. The compound 6-Nitro-triazolo[1,5-a]pyridin-2-amine, with the Chemical Abstracts Service (CAS) number 31040-15-0, represents one such frontier. While its chemical structure is defined and it is commercially available from various suppliers, a comprehensive public repository of its synthesis, characterization, and biological activity is notably sparse.[1][2][3][4][5] This guide, therefore, adopts a dual-pronged approach. Firstly, it will collate and present all directly available information for the target compound. Secondly, and more expansively, it will delve into the broader class of nitro-substituted triazolo[1,5-a]pyridines and related azolopyrimidines. By examining the established chemistry and biological profiles of its structural analogs, we can infer potential properties and applications, thereby providing a valuable, albeit predictive, roadmap for researchers venturing to work with this specific molecule.
Core Compound Identification and Physicochemical Properties
6-Nitro-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound with a molecular formula of C₆H₅N₅O₂ and a molecular weight of 179.14 g/mol .[3][5] Its structure features a fused triazolopyridine ring system, which is a common scaffold in medicinal chemistry, an amino group at the 2-position, and a nitro group at the 6-position.
| Property | Value | Source |
| CAS Number | 31040-15-0 | [1][2][3][4] |
| Molecular Formula | C₆H₅N₅O₂ | [3][5] |
| Molecular Weight | 179.14 g/mol | [3][5] |
| Synonyms | 2-Amino-6-nitro-s-triazolo[1,5-a]pyridine | [5] |
| Storage | Room temperature, sealed in a dry, dark place | [2][3] |
Synthetic Strategies: A Generalized Approach
Detailed, peer-reviewed synthesis protocols for 6-Nitro-triazolo[1,5-a]pyridin-2-amine are not currently published. However, the synthesis of the broader class of[1][2][3]triazolo[1,5-a]pyridines is well-documented. A common and efficient method involves the tandem reaction of enaminonitriles with benzohydrazides under microwave irradiation, which proceeds catalyst- and additive-free.[6] Another established route is the cyclization of corresponding pyridine-2-yl hydrazides or aldehydes.[7]
For the specific synthesis of a 2-amino substituted triazolo[1,5-a]pyridine, a plausible strategy would involve the cyclization of a substituted 2-hydrazinopyridine derivative. The introduction of the nitro group at the 6-position could potentially be achieved through nitration of the pyridine ring either before or after the formation of the fused triazole ring, although care must be taken to control the regioselectivity and reaction conditions due to the presence of the activating amino group.
A generalized workflow for the synthesis of substituted[1][2][3]triazolo[1,5-a]pyridines is depicted below:
Caption: Generalized synthetic workflow for substituted[1][2][3]triazolo[1,5-a]pyridines.
Potential Biological Activity and Therapeutic Applications: Insights from Analogs
The[1][2][3]triazolo[1,5-a]pyridine and the closely related[1][2][3]triazolo[1,5-a]pyrimidine scaffolds are present in a wide range of biologically active molecules.[8] These compounds have been investigated for various therapeutic applications, including as antibacterial, antifungal, antiviral, antiparasitic, and anticancer agents.[8]
Of particular relevance to the 6-nitro substituted target molecule is the research on nitro-azolo[1,5-a]pyrimidines. These compounds have been shown to possess anti-inflammatory properties and protective activity against LPS-induced acute lung injury.[9] The nitro group can play a crucial role in the biological activity of these heterocyclic systems.[9] Furthermore, some nitro-derivatives of this class have demonstrated surprisingly low toxicity, which is uncommon for nitro-compounds.[10]
The broader class of triazolopyrimidines has also been explored for its potential in managing complications of diabetes mellitus due to their antiglycation activity.[10] Specifically, 6-nitroazolo[1,5-a]pyrimidin-7(4H)-ones have been identified as potential antidiabetic agents.[11]
Given these precedents, it is plausible that 6-Nitro-triazolo[1,5-a]pyridin-2-amine could exhibit interesting biological activities, potentially in the areas of inflammation, infectious diseases, or metabolic disorders. The presence of the 2-amino group provides a handle for further chemical modification and library development to explore structure-activity relationships.
The potential mechanism of action for some triazolopyridine derivatives involves the inhibition of key enzymes such as Janus kinases (JAK1 and JAK2), which are implicated in inflammatory signaling pathways.[12]
Caption: Potential therapeutic applications and mechanisms for nitro-substituted triazolo fused heterocycles.
Experimental Protocols: A Call for Future Research
Due to the lack of specific published data for 6-Nitro-triazolo[1,5-a]pyridin-2-amine, this section serves as a forward-looking guide for researchers.
4.1. Proposed Synthesis and Purification
A recommended starting point for a de novo synthesis would be the reaction of a suitable 2-hydrazino-6-nitropyridine with a cyanogen source to effect cyclization. Post-synthesis, purification would likely involve column chromatography on silica gel, using a gradient of ethyl acetate in hexane or dichloromethane in methanol. Recrystallization from a suitable solvent system such as ethanol/water or DMF/water would be the final step to obtain the analytically pure compound.
4.2. Structural Characterization Workflow
A comprehensive characterization of a newly synthesized batch of 6-Nitro-triazolo[1,5-a]pyridin-2-amine should include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR to determine the number and environment of protons.
-
¹³C NMR to identify the carbon skeleton.
-
2D NMR techniques (COSY, HSQC, HMBC) to confirm connectivity.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) to confirm the elemental composition.
-
-
Infrared (IR) Spectroscopy:
-
To identify characteristic functional groups, such as N-H stretches for the amine, and N-O stretches for the nitro group.
-
-
Purity Analysis:
-
High-performance liquid chromatography (HPLC) to determine the purity of the compound.
-
Conclusion and Future Directions
6-Nitro-triazolo[1,5-a]pyridin-2-amine (CAS 31040-15-0) represents a molecule of potential interest within the broader, biologically significant class of triazolo[1,5-a]pyridines. While specific data on its synthesis, properties, and activity are scarce, the rich chemistry and diverse biological roles of its analogs suggest that it is a compound worthy of further investigation.
Future research should focus on:
-
Developing and publishing a robust and scalable synthesis protocol.
-
Conducting a full physicochemical and spectroscopic characterization.
-
Screening for biological activity in relevant assays, particularly in the areas of inflammation, oncology, and infectious diseases.
This guide has aimed to provide a foundational understanding and a framework for future research on this intriguing molecule. By building upon the knowledge of its structural relatives, the scientific community can begin to unlock the potential of 6-Nitro-triazolo[1,5-a]pyridin-2-amine.
References
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ResearchGate. Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. Available from:
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PubChem.[1][2][3]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-6-nitro- | C6H5N5O3. Available from:
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